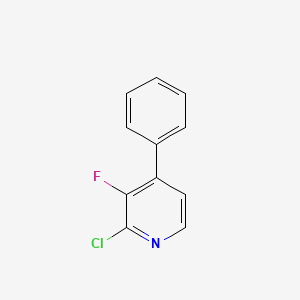
2-Chloro-3-fluoro-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4-phenylpyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-phenylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 4-phenylpyridine, followed by selective fluorination and chlorination. For instance, a typical synthetic route might include:
Halogenation: Starting with 4-phenylpyridine, a halogenation reaction is performed using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can replace the chlorine atom with an amine or thiol group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH_2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H_2O_2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or amines, respectively.
Scientific Research Applications
2-Chloro-3-fluoro-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity and modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoropyridine: Similar in structure but lacks the phenyl group, which may affect its biological activity and chemical reactivity.
3-Chloro-4-fluorophenylpyridine: Similar but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-3-fluoro-4-phenylpyridine is unique due to the specific arrangement of its substituents, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic and industrial applications.
Properties
Molecular Formula |
C11H7ClFN |
|---|---|
Molecular Weight |
207.63 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-10(13)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
VZCCZHIGTZVMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















